molecular formula C11H22N2O3 B3305758 tert-butyl (3R,4R)-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate CAS No. 923956-61-0

tert-butyl (3R,4R)-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate

Cat. No. B3305758
CAS RN: 923956-61-0
M. Wt: 230.3 g/mol
InChI Key: LRCPRHFAAYJMHG-IUCAKERBSA-N
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Description

Tert-butyl (3R,4R)-4-amino-3-(hydroxymethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C11H22N2O3 . It has a molecular weight of 230.30 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate was achieved starting from commercially available 4-bromo-1H-indole and using simple reagents . The synthesis involved several steps including formylation, reduction, protection of the hydroxy group, and introduction of the formyl group . The key step was the introduction of the TBS-protected enyne side chain at the 4-position through the Horner–Wadsworth–Emmons olefination .


Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, which is a six-membered ring with one nitrogen atom, and functional groups such as an amino group, a hydroxymethyl group, and a carboxylate group .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the search results, the tert-butyl group is known for its unique reactivity pattern . It is used in various chemical transformations and has implications in biosynthetic and biodegradation pathways .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 230.30 . Other properties such as density, boiling point, melting point, and flash point are not specified in the search results .

Future Directions

The future directions for this compound could involve its use in the synthesis of biologically active natural products . Additionally, the unique reactivity pattern of the tert-butyl group suggests potential applications in biocatalytic processes .

properties

IUPAC Name

tert-butyl (3R,4R)-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-5-4-8(7-14)9(12)6-13/h8-9,14H,4-7,12H2,1-3H3/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRCPRHFAAYJMHG-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701143767
Record name 1,1-Dimethylethyl (3R,4R)-3-amino-4-(hydroxymethyl)-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701143767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (3R,4R)-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate

CAS RN

923956-61-0
Record name 1,1-Dimethylethyl (3R,4R)-3-amino-4-(hydroxymethyl)-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=923956-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (3R,4R)-3-amino-4-(hydroxymethyl)-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701143767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl (3R,4R)-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate
Reactant of Route 2
tert-butyl (3R,4R)-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate
Reactant of Route 3
tert-butyl (3R,4R)-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate
Reactant of Route 4
tert-butyl (3R,4R)-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate
Reactant of Route 5
tert-butyl (3R,4R)-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate
Reactant of Route 6
tert-butyl (3R,4R)-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate

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